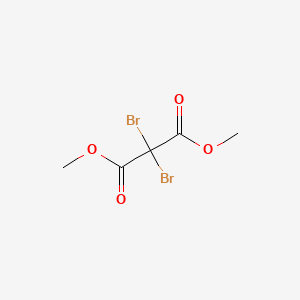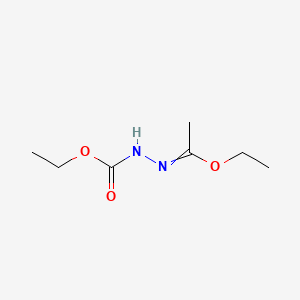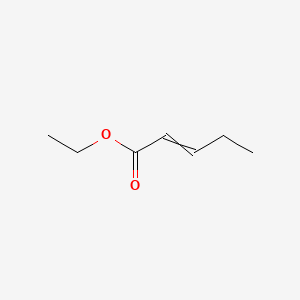
2,6-Diiodonaphthalene
Vue d'ensemble
Description
2,6-Diiodonaphthalene is a chemical compound with the CAS Number: 36316-88-8. It has a molecular weight of 379.97 and its IUPAC name is 2,6-diiodonaphthalene . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 2,6-Diiodonaphthalene is represented by the formula C10H6I2 . The InChI code for this compound is 1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H .Physical And Chemical Properties Analysis
2,6-Diiodonaphthalene is a solid or liquid at room temperature . It has a molecular weight of 379.97 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthesis Methods
Research has been conducted on the synthesis of diiodonaphthalene derivatives, including 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene. These compounds were synthesized in two steps involving iodination and retro Diels-Alder reaction combined with sublimation (Hellberg, Allared, & Pelcman, 2003).
Catalysis and Chemical Production
2,6-Diiodonaphthalene derivatives are significant in catalysis and chemical production. For instance, metal-loaded beta zeolite catalysts have been used for the methylation of 2-methylnaphthalene to produce 2,6-dimethylnaphthalene, a chemical important for the production of polyethylene naphthalate and polybutylene naphthalate (Güleç, Sher, & Karaduman, 2018).
Thermodynamic and Fluorescence Properties
The thermodynamic stability and fluorescence properties of certain 2,6-alkyl naphthalenes have been studied. This includes the examination of vapor pressures, enthalpies of combustion, and fluorescence spectroscopy measurements of these compounds (Santos et al., 2016).
Oxidative Conversion Processes
The oxidative conversion of alkyl naphthalenes, such as 2,6-diisopropylnaphthalene, to carboxylic acids using hot pressurised water has been investigated. This process is essential for producing special polymers like polyethylene-naphthalate (Martin et al., 2008).
Purification Techniques
Purification methods have been developed for 2,6-diisopropylnaphthalene, a precursor of important monomers like 2,6-naphthalene dicarboxylic acid. These methods include static melt crystallization for purifying it from isomeric mixtures (Tian, Jia, Zhao, & Hu, 2007).
Molecular Sieve Applications
Research has also focused on the use of molecular sieves for environmentally friendly acylation of 2-methylnaphthalene. This process involves using acid-modified Hβ molecular sieves for synthesizing β,β-methylacylnaphthalene, a precursor for polyethylene 2,6-naphthalene dicarboxylate (Sun et al., 2022).
Mécanisme D'action
Safety and Hazards
The safety information for 2,6-Diiodonaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
For more detailed information, please refer to the relevant peer-reviewed papers .
Propriétés
IUPAC Name |
2,6-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVDBSPYZIVTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189851 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodonaphthalene | |
CAS RN |
36316-88-8 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















